molecular formula C8H15NO2 B8815491 N-Cyclohexylglycine CAS No. 58695-41-3

N-Cyclohexylglycine

Cat. No.: B8815491
CAS No.: 58695-41-3
M. Wt: 157.21 g/mol
InChI Key: OQMYZVWIXPPDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexylglycine is a glycine derivative where the amino group is substituted with a cyclohexyl moiety. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol. Structural analysis (¹H NMR, LCMS, and HRMS) confirms its identity as a white powder, synthesized in a 29% yield during studies on inhibitors targeting Mycobacterium tuberculosis .

Scientific Research Applications

Medicinal Chemistry

Dipeptidyl Peptidase IV Inhibitors

Recent studies have identified N-Cyclohexylglycine derivatives as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. These inhibitors are particularly relevant for the treatment of type II diabetes. A study published in 2024 highlighted a new class of heterocycle fused cyclohexyl glycine derivatives that exhibited significant inhibitory activity against DPP-IV, showing promise as therapeutic agents for managing blood sugar levels in diabetic patients .

Cyclooxygenase-2 Inhibitors

This compound is also utilized in the synthesis of N-acetyl-DL-cyclohexyl-glycine, which serves as an important intermediate for developing selective cyclooxygenase-2 (COX-2) inhibitors. These compounds are used to treat inflammatory conditions, providing anti-inflammatory and analgesic effects with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Peptide Synthesis

This compound plays a crucial role in peptide synthesis, particularly as a building block for producing N-protected amino acids. The method for synthesizing N-carbobenzyloxy-L-cyclohexylglycine has been optimized to reduce the number of steps and the use of hazardous organic solvents. This advancement enhances the efficiency and safety of peptide synthesis processes, making it a valuable compound in pharmaceutical research .

Research Applications

Catalytic Modifications

This compound has been employed in catalytic reactions to modify amino acids and small peptides. Research indicates that it can facilitate N-arylation under biocompatible conditions, allowing for the modification of various amino acids without racemization. This property is advantageous for developing new peptide-based therapeutics .

Case Study 1: Dipeptidyl Peptidase IV Inhibition

  • Objective : Evaluate the effectiveness of cyclohexyl glycine derivatives as DPP-IV inhibitors.
  • Findings : The derivatives demonstrated significant inhibition, indicating potential for diabetes treatment.
  • Reference :

Case Study 2: COX-2 Inhibition

  • Objective : Investigate the synthesis of selective COX-2 inhibitors from N-acetyl-DL-cyclohexyl-glycine.
  • Findings : The synthesized compounds exhibited low toxicity and high selectivity for COX-2 over COX-1.
  • Reference :

Case Study 3: Peptide Synthesis Optimization

  • Objective : Improve methods for synthesizing N-protected cyclohexylglycine.
  • Findings : New methods reduced solvent use and processing steps, enhancing yield and safety.
  • Reference :

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
Dipeptidyl Peptidase IV InhibitionHuman cellsSignificant inhibition2024
COX-2 InhibitionVariousLow gastrointestinal side effects2010
Peptide SynthesisVariousEnhanced yield and reduced toxicity2010

Q & A

Basic Research Questions

Q. How is N-Cyclohexylglycine synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves cyclohexylamine reacting with a glycine derivative under controlled conditions (e.g., carbodiimide coupling). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. Experimental details must be thoroughly documented to ensure reproducibility, including solvent systems, reaction temperatures, and purification steps .

Q. What analytical techniques are critical for verifying the purity and stability of this compound?

  • Methodological Answer : Stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. Purity can be monitored via HPLC with UV detection, while degradation products are identified using gas chromatography-mass spectrometry (GC-MS). Ensure storage in inert atmospheres and low temperatures to minimize hydrolysis or oxidation .

Q. How do researchers address solubility challenges of this compound in aqueous and organic solvents?

  • Methodological Answer : Solubility profiles are determined using shake-flask methods with UV-Vis spectroscopy. Co-solvency approaches (e.g., water-ethanol mixtures) or pH adjustment (via titration) can enhance solubility. For hydrophobic solvents (e.g., cyclohexane), sonication or surfactants may be applied. Document solvent ratios and temperature dependencies .

Advanced Research Questions

Q. What statistical frameworks are recommended for resolving contradictions in this compound’s spectroscopic or chromatographic data?

  • Methodological Answer : Apply principal component analysis (PCA) to identify outliers in spectral datasets. For conflicting NMR signals, use 2D correlation spectroscopy (COSY) or heteronuclear single-quantum coherence (HSQC) to resolve ambiguities. Reproducibility should be tested across multiple instruments/labs, with results analyzed via ANOVA to isolate systematic errors .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reaction pathways. Molecular dynamics (MD) simulations model interactions with enzymes or metal catalysts. Validate models against experimental kinetic data (e.g., Arrhenius plots) and crystallographic structures .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Design of experiments (DoE) optimizes parameters like stoichiometry and agitation speed. Use quality-by-design (QbD) principles to define critical quality attributes (CQAs) and control raw material sourcing .

Q. How should researchers design studies to evaluate this compound’s role in modulating biological pathways?

  • Methodological Answer : Use cell-based assays (e.g., luciferase reporters) to quantify pathway activation. Dose-response curves and IC50 values are calculated using nonlinear regression. Include positive/negative controls and validate findings with siRNA knockdown or CRISPR-edited models. Ensure compliance with NIH preclinical guidelines for rigor .

Q. Data Analysis and Interpretation

Q. What methods are employed to reconcile discrepancies between theoretical and experimental yields of this compound?

  • Methodological Answer : Conduct mass balance analyses to trace unaccounted products. Investigate side reactions via LC-MS or isotopic labeling. Compare experimental yields with computational predictions (e.g., Gibbs free energy calculations) to identify thermodynamic vs. kinetic limitations .

Q. How can meta-analyses of existing literature improve the validation of this compound’s physicochemical properties?

  • Methodological Answer : Systematically aggregate data from peer-reviewed studies using PRISMA guidelines. Apply random-effects models to account for heterogeneity in reported values (e.g., pKa, logP). Sensitivity analyses exclude outliers, and funnel plots assess publication bias .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure ethical reporting and replication of this compound studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Document synthetic procedures in Supplementary Information with step-by-step videos or spectra. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions pre-submission .

Comparison with Similar Compounds

The following table and analysis compare N-Cyclohexylglycine with structurally related N-substituted glycine derivatives, focusing on molecular properties, applications, and safety.

Table 1: Key Properties of this compound and Analogues

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Applications Safety Considerations References
This compound - C₈H₁₅NO₂ 157.21 Tuberculosis inhibitor research Limited safety data in provided sources
N-Formylglycine 2491-15-8 C₃H₅NO₃ 103.08 Pharmaceutical intermediates Causes skin/eye irritation; research use only
N-Cyclohexylsulfamic Acid 100-88-9 C₆H₁₃NO₃S 179.23 Chemical synthesis Requires gloves, eye protection
N-Cyclohexylacetamide 1124-53-4 C₈H₁₅NO 141.21 Laboratory reagent Handle with gloves; respiratory protection advised
N-Acetylglycylglycine 5687-48-9 C₆H₁₀N₂O₄ 174.16 Biochemical studies No specific hazards reported

Structural and Functional Differences

  • N-Formylglycine : A smaller formyl substituent increases solubility in polar solvents compared to cyclohexyl derivatives, making it suitable for enzymatic studies .
  • N-Cyclohexylsulfamic Acid : The sulfamic acid group introduces acidity, enabling use in ion-exchange reactions or catalysis .
  • N-Cyclohexylacetamide : The acetamide group reduces reactivity, favoring stability in storage as a reagent .
  • N-Acetylglycylglycine : As a dipeptide derivative, it serves as a model for protein-protein interaction studies .

Properties

CAS No.

58695-41-3

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-(cyclohexylamino)acetic acid

InChI

InChI=1S/C8H15NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h7,9H,1-6H2,(H,10,11)

InChI Key

OQMYZVWIXPPDDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Similar equipment and procedure as described in Example 1 were employed. 75.5 grams glycine (1.01 moles, Aldrich, 99+%), 118.4 grams cyclohexanone (1.21 moles, Aldrich 99.8%), 300 ml glacial acetic acid and 11.2 grams of Pd (5%)/C were used. The reaction was carried out in a 600 ml Parr reactor under 1000 psig (7000 kPa) hydrogen pressure at 75° C. No noticeable hydrogen uptake was noticed after 1.5 days, and the reaction was carried out for 4.5 days. The reactor was opened after cooling to room temperature. The solid catalyst was filtered by suction. The filtrate was evaporated to remove the acetic acid and the excess cyclohexanone. A viscous crude product (brown) remained which started to crystallize upon cooling to room temperature. The crude product was stirred into excess ether whereby a white solid precipitated out. The solid was filtered, washed with ether and dried. The solid was redissolved in a very small amount of acetic acid and recrystallized by adding an appropriate amount of ether. 144.5 grams of white crystals were recovered (91% yield based on glycine). Elemental analysis:calculated: C:61.12; H:9.62; N:8.91; 0:20.36; found:C:60.96; H:9.75; N:8.88; 0:20.41.
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
118.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
11.2 g
Type
catalyst
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
91%

Synthesis routes and methods II

Procedure details

338 g of glycine (4.5 mols) is dissolved in 1.5 liters of deionized water. The solution is put into a 1-gallon autoclave. 25 g of 10% Pd on C, 551 g of cyclohexanone (5.6 mols) and 500 ml of ethanol are added. Hydrogenation is carried out at 60° C. between 56.2 and 70.3 kg/cm2. In the course of three hours a pressure drop corresponding to 98.4 kg/cm2 is observed.
Quantity
338 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
551 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.